2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione
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Overview
Description
2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione: is a heterocyclic compound with a molecular formula of C6H4N2O2S and a molecular weight of 168.17 g/mol . This compound features a fused ring system consisting of a thieno ring and a pyridazine ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione typically involves the condensation of thieno[3,4-d]pyridazine precursors with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, to introduce various substituents onto the thieno[3,4-d]pyridazine core .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno or pyridazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[3,4-d]pyridazine compounds .
Scientific Research Applications
Chemistry: In chemistry, 2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology and Medicine: This compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its chemiluminescent properties make it useful in the design of sensors and diagnostic tools .
Mechanism of Action
The mechanism of action of 2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Pyridazine: A six-membered ring with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position.
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Another heterocyclic compound with a similar fused ring system.
Uniqueness: 2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione is unique due to its specific ring fusion and the presence of both sulfur and nitrogen atoms in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H4N2O2S |
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Molecular Weight |
168.18 g/mol |
IUPAC Name |
2,3-dihydrothieno[3,4-d]pyridazine-1,4-dione |
InChI |
InChI=1S/C6H4N2O2S/c9-5-3-1-11-2-4(3)6(10)8-7-5/h1-2H,(H,7,9)(H,8,10) |
InChI Key |
XUVKYPYBNMOIJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CS1)C(=O)NNC2=O |
Origin of Product |
United States |
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